5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid

Lipophilicity Drug-likeness Building block selection

5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid (CAS 1057855-75-0) is a dual-functional 1,3,4-thiadiazole scaffold featuring a Boc-protected amine at the 5-position and a free carboxylic acid at the 2-position. With a molecular weight of 245.26 g/mol, a calculated LogP of 1.58, and a topological polar surface area (TPSA) of 101.41 Ų, this compound occupies a distinct physicochemical space among aminothiadiazole building blocks.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
Cat. No. B13528706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN=C(S1)C(=O)O
InChIInChI=1S/C8H11N3O4S/c1-8(2,3)15-7(14)9-6-11-10-4(16-6)5(12)13/h1-3H3,(H,12,13)(H,9,11,14)
InChIKeyYGJSWEBUTYMHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid – A Protected Heterocyclic Building Block for Selective Amide Coupling


5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid (CAS 1057855-75-0) is a dual-functional 1,3,4-thiadiazole scaffold featuring a Boc-protected amine at the 5-position and a free carboxylic acid at the 2-position . With a molecular weight of 245.26 g/mol, a calculated LogP of 1.58, and a topological polar surface area (TPSA) of 101.41 Ų, this compound occupies a distinct physicochemical space among aminothiadiazole building blocks . The Boc group provides orthogonal protection, enabling selective amine deprotection under mild acidic conditions (e.g., TFA or HCl) without affecting the carboxylic acid, which is available for immediate amide coupling, esterification, or other carbonyl chemistry [1].

Why 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid Cannot Be Replaced by Unprotected or Differently Protected Analogs


Attempts to substitute this compound with the unprotected 5-amino-1,3,4-thiadiazole-2-carboxylic acid, the 5-methyl analog, or the regioisomeric 1,2,4-thiadiazole variant introduce significant chemoselectivity, solubility, and reactivity liabilities. The free 5-amino analog (LogP ≈ 0.25) is substantially more hydrophilic, which can reduce organic-phase extraction efficiency and limit its utility in hydrophobic coupling environments [1]. The 5-methyl analog lacks the protected amine handle entirely, precluding downstream elaboration at the 5-position. The 1,2,4-thiadiazole regioisomer (e.g., 5-(Boc-amino)-1,2,4-thiadiazole-3-carboxylic acid) alters the spatial orientation of both functional groups, which can disrupt molecular recognition in target binding pockets and requires re-optimization of synthetic routes . The following quantitative evidence details the measurable property differences that govern these selection decisions.

Quantitative Differentiation of 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid from Structural Analogs


LogP Lipophilicity Comparison: Target Compound vs. Unprotected 5-Amino Analog vs. 5-Methyl Analog

The target compound exhibits a calculated LogP of 1.58, positioned between the highly hydrophilic unprotected 5-amino-1,3,4-thiadiazole-2-carboxylic acid (LogP ≈ 0.25) and the lipophilic 5-methyl-1,3,4-thiadiazole-2-carboxylic acid (LogP ≈ 0.54). This intermediate lipophilicity balances aqueous solubility with organic-phase compatibility, facilitating both aqueous coupling reactions and organic extraction during multi-step synthesis [1].

Lipophilicity Drug-likeness Building block selection

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The target compound has a TPSA of 101.41 Ų, which is the upper boundary for 1,3,4-thiadiazole derivatives (range: 92.18–101.41 Ų). The 5-methyl analog lacks both the carbamate and the free amine H-bond donors, yielding a lower TPSA (expected ~75–85 Ų), while the 5-amino analog (free base) has a TPSA of ~66 Ų. The target's higher TPSA reflects its greater hydrogen-bonding capacity, which enhances aqueous solubility but may reduce passive membrane permeability relative to the 5-methyl analog. This trade-off is often desirable for oral bioavailability optimization, where TPSA values below 140 Ų are targeted, and the compound's value of 101.41 Ų falls well within this range [1].

Drug-likeness Permeability Building block selection

Orthogonal Protection Strategy: Boc Stability vs. Fmoc-protected Thiadiazole Analogs

The Boc group on the target compound is cleaved under acidic conditions (e.g., 25–50% TFA in DCM, or 4 M HCl in dioxane), while the Fmoc group on analogous 5-(Fmoc-aminomethyl)-1,3,4-thiadiazole-2-carboxylic acid derivatives requires basic conditions (e.g., 20% piperidine in DMF). This acid-labile vs. base-labile orthogonality is critical when the thiadiazole carboxylic acid is to be coupled to base-sensitive substrates (e.g., esters, certain peptide resins). The Boc strategy thus avoids premature ester hydrolysis or epimerization that can occur under the basic Fmoc deprotection conditions [1][2].

Solid-phase peptide synthesis Orthogonal protection Deprotection selectivity

Molecular Weight and Rotatable Bond Count Impact on Fragment-Based Drug Discovery Compliance

With a molecular weight of 245.26 g/mol and only 2 rotatable bonds, the target compound complies with the 'Rule of Three' guidelines for fragment-based screening (MW < 300, rotatable bonds ≤ 3). The 2-(Boc-amino)-1,3,4-thiadiazol-5-yl)acetic acid analog (MW 259.28, 4 rotatable bonds) exceeds the rotatable bond guideline and has a higher LogP (1.81 vs. 1.58), making it less fragment-like. The target thus provides a more rigid, lower-MW starting point for fragment growing and linking strategies .

Fragment-based drug discovery Rule-of-three Lead-likeness

Purity Benchmarking: Consistent ≥98% Across Independent Suppliers

The target compound is consistently supplied at ≥98% purity by multiple independent vendors (ChemScene and Leyan), ensuring batch-to-batch reproducibility for sensitive coupling reactions where residual free amine or deprotection byproducts can lead to side reactions. In contrast, the structurally related 2-(Boc-amino)-1,3,4-thiadiazol-5-yl)acetic acid is offered at 96% purity by at least one major supplier, introducing a 2% higher impurity burden that may require additional purification before use .

Quality control Reproducibility Procurement reliability

Validated Precursor Status: Crystallographically Characterized Sulfonyl Chloride Analog Demonstrates Scaffold Utility

The Boc-protected 1,3,4-thiadiazole scaffold has been crystallographically validated through the sulfonyl chloride analog (tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate), confirming the structural integrity and reactivity of this substitution pattern. Bond length and angle analysis revealed a strong electronic interaction between the sulfonyl group and the thiadiazole ring, indicating the scaffold's capacity to support diverse functional group chemistry. The carboxylic acid analog shares this core and can be analogously converted to amides, esters, and other carbonyl derivatives [1].

Scaffold validation X-ray crystallography Sulfonamide synthesis

Recommended Application Scenarios for 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based Lead Generation Requiring Balanced Lipophilicity

With a LogP of 1.58 and MW of 245.26, this compound is ideally suited for fragment-based drug discovery libraries where Rule of Three compliance is essential. Its intermediate lipophilicity, demonstrated in Section 3 (Evidence Item 1), provides a starting point that balances solubility and permeability for oral bioavailability optimization. The Boc group allows for late-stage amine deprotection and diversification after the carboxylic acid has been coupled to a target scaffold .

Solid-Phase Peptide Synthesis: Orthogonal Boc Protection for Acid-Labile Resin Strategies

The acid-labile Boc protection, as contrasted with the base-labile Fmoc strategy in Section 3 (Evidence Item 3), makes this compound compatible with Wang resin, 2-chlorotrityl chloride resin, and other acid-cleavable solid supports. The free carboxylic acid can be directly loaded onto hydroxymethyl resins via standard DIC/DMAP coupling, while the Boc group remains intact for subsequent on-resin modification. This orthogonal strategy is not achievable with Fmoc-protected thiadiazole analogs under the same acidic loading conditions [1].

Agrochemical Intermediate Synthesis: Validated 1,3,4-Thiadiazole Scaffold with Crystallographic Precedent

The crystallographically characterized 1,3,4-thiadiazole core provides a structurally validated starting point for fungicidal and nematocidal compound development, as evidenced by patents on 1,3,4-thiadiazole-2-carboxylic acid derivatives. The Boc group can be removed post-coupling to reveal the free 5-amino group, which can then be further elaborated to sulfonamides, ureas, or amides using the precedent established by the sulfonyl chloride analog in the primary literature [2].

Chemical Biology: Bioconjugation via Carboxylic Acid Handle with Minimal Structural Perturbation

The target compound's 98% purity and well-defined physicochemical properties (TPSA 101.41 Ų; only 2 rotatable bonds) make it suitable for bioconjugation applications where stoichiometric precision is critical. The carboxylic acid can be activated as an NHS ester or acyl chloride for coupling to lysine residues or amine-functionalized probes, while the Boc-protected amine remains inert until intentionally deprotected. This chemoselectivity, supported by the purity benchmarking in Section 3 (Evidence Item 5), minimizes side reactions that could compromise conjugate homogeneity .

Quote Request

Request a Quote for 5-((tert-Butoxycarbonyl)amino)-1,3,4-thiadiazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.